N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine
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Overview
Description
N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine: is a chemical compound with the molecular formula C13H33NO2Si2 and a molecular weight of 291.578 g/mol . This compound is known for its unique structure, which includes two trimethylsilylethoxy groups attached to a dimethylamino methanamine core. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves the reaction of N,N-dimethylformamide with 2-trimethylsilylethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using distillation or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilylethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of simpler amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and acids.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines.
Oxidation Reactions: Products include oxides and hydroxyl derivatives.
Reduction Reactions: Products include simpler amines and alcohols.
Scientific Research Applications
Chemistry: N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It serves as a protecting group for amines and alcohols during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of protein and enzyme functions. It is also used in the development of pharmaceuticals, where it acts as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine involves its ability to act as a nucleophile in chemical reactions. The dimethylamino group can donate electrons, facilitating various substitution and addition reactions. The trimethylsilylethoxy groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the compound .
Comparison with Similar Compounds
- N,N-dimethylformamide di-tert-butyl acetal
- N,N-dimethylformamide dineopentyl acetal
- N,N-dimethylformamide bis(2-trimethylsilyl)ethyl acetal
Uniqueness: N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine is unique due to its specific combination of trimethylsilylethoxy groups and a dimethylamino core. This structure provides both steric protection and nucleophilicity, making it highly versatile in chemical synthesis. Its ability to act as a protecting group and its stability under various reaction conditions set it apart from similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33NO2Si2/c1-14(2)13(15-9-11-17(3,4)5)16-10-12-18(6,7)8/h13H,9-12H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFJJPXKRVCZPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OCC[Si](C)(C)C)OCC[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33NO2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400450 |
Source
|
Record name | N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129816-49-5 |
Source
|
Record name | N,N-dimethyl-1,1-bis(2-trimethylsilylethoxy)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethylformamide bis[2-(trimethylsilyl)ethyl] acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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